N-Pyridin-2-yl-3-(o-tolylaminooxalyl-hydrazono)-butyramide
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Overview
Description
N-(2-methylphenyl)-N'-[[4-oxo-4-(2-pyridinylamino)butan-2-ylidene]amino]oxamide is an amino acid amide.
Scientific Research Applications
Optical Properties and Applications in Schottky Junctions
A study by El-Menyawy (2014) explored the optical properties of 2-[(antipyrinyl)-hydrazono]-3-oxo-N-pyridin-2-yl-butyramide (AHPB) films. Fourier transform infrared analysis revealed that thermal evaporation is an effective technique for obtaining AHPB films. The films exhibited two indirect allowed transitions with optical band gaps of 2.29 and 2.5 eV. These films were used to fabricate Schottky junctions, demonstrating potential applications in electronic devices (El-Menyawy, 2014).
Synthesis of Novel Heterocyclic Compounds
Research by Saxena, Sikotra, and Mashelkar (2011) involved synthesizing pyrimidines starting from 3-oxo-N-Pyridin-2-yl butyramide. These compounds are anticipated to possess antiviral properties, indicating the potential of N-Pyridin-2-yl derivatives in pharmaceutical research (Saxena et al., 2011).
Antimicrobial and Anticancer Properties
Gouda et al. (2010) studied the synthesis of thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moieties, which included the use of N-Pyridin-2-yl derivatives. These compounds showed promising antimicrobial activities. Such findings indicate the potential of N-Pyridin-2-yl derivatives in developing new antimicrobial agents (Gouda et al., 2010). Additionally, Alsayari et al. (2020) explored pyrazole derivatives, including N-Pyridin-2-yl hybrids, for their potential anticancer activities. This research highlights the versatility of N-Pyridin-2-yl derivatives in medicinal chemistry (Alsayari et al., 2020).
Coordination Chemistry and Luminescent Compounds
Halcrow (2005) reviewed the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, including N-Pyridin-2-yl derivatives. Highlights include luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Molecular Docking Studies and Biological Investigations
Abu-Melha (2018) conducted molecular docking studies on N-(pyridin-2-yl)hydrazinecarbothioamide, targeting bacterial strains. This research provides insights into the molecular interactions and potential biological applications of N-Pyridin-2-yl derivatives (Abu-Melha, 2018).
Properties
Molecular Formula |
C18H19N5O3 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N'-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C18H19N5O3/c1-12-7-3-4-8-14(12)20-17(25)18(26)23-22-13(2)11-16(24)21-15-9-5-6-10-19-15/h3-10H,11H2,1-2H3,(H,20,25)(H,23,26)(H,19,21,24)/b22-13+ |
InChI Key |
WEWWHTMQBWVZKB-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=N2 |
SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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